1-Palmitoylglycerophosphocholine 1-Palmitoylglycerophosphocholine
Brand Name: Vulcanchem
CAS No.: 15895-31-5
VCID: VC16783821
InChI: InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/p+1
SMILES:
Molecular Formula: C24H51NO7P+
Molecular Weight: 496.6 g/mol

1-Palmitoylglycerophosphocholine

CAS No.: 15895-31-5

Cat. No.: VC16783821

Molecular Formula: C24H51NO7P+

Molecular Weight: 496.6 g/mol

* For research use only. Not for human or veterinary use.

1-Palmitoylglycerophosphocholine - 15895-31-5

Specification

CAS No. 15895-31-5
Molecular Formula C24H51NO7P+
Molecular Weight 496.6 g/mol
IUPAC Name 2-[(3-hexadecanoyloxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium
Standard InChI InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/p+1
Standard InChI Key ASWBNKHCZGQVJV-UHFFFAOYSA-O
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)O

Introduction

Structural Characteristics of 1-Palmitoylglycerophosphocholine

Molecular Composition and Stereochemistry

1-Palmitoylglycerophosphocholine (systematic name: 1-palmitoyl-rac-glycero-3-phosphocholine) is a lysophosphatidylcholine (LysoPC) with the chemical formula C₂₄H₅₀NO₇P and a molecular weight of 525.6 g/mol . Its structure comprises:

  • A glycerol backbone with hydroxyl groups at the sn-1 and sn-2 positions.

  • A palmitoyl chain (16:0) esterified to the sn-1 hydroxyl group.

  • A phosphocholine head group linked to the sn-3 position via a phosphodiester bond .

The stereochemical configuration of the glycerol backbone (rac-glycero-3-phosphocholine) indicates a racemic mixture of sn-1 and sn-3 isomers, though biological systems typically exhibit specificity for sn-3 phosphorylation .

Table 1: Structural Features of 1-Palmitoylglycerophosphocholine

FeatureDescription
IUPAC Name(3-hexadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Molecular FormulaC₂₄H₅₀NO₇P
Molecular Weight525.6 g/mol
CAS Registry Numbers17364-18-0, 14863-27-5, 97281-38-4
Key Functional GroupsPalmitoyl ester, phosphocholine, glycerol backbone

Biosynthesis and Metabolic Pathways

Synthesis via Phospholipase A2 Activity

1-Palmitoylglycerophosphocholine is primarily generated through the hydrolysis of phosphatidylcholine (PC) by phospholipase A2 (PLA2), which cleaves the fatty acid at the sn-2 position, leaving the sn-1 palmitoyl chain intact . This reaction is a key step in the Lands’ cycle, which remodels phospholipid acyl chains to maintain membrane fluidity and signaling capacity.

Role of Lecithin-Cholesterol Acyltransferase (LCAT)

In blood plasma, LCAT converts phosphatidylcholine and free cholesterol into cholesteryl esters and LysoPC, including 1-palmitoylglycerophosphocholine . This enzyme is critical for high-density lipoprotein (HDL) maturation and reverse cholesterol transport.

Catabolic Pathways

1-Palmitoylglycerophosphocholine is metabolized by:

  • Lysophospholipases (lyso-PLA1/2): Hydrolyze the remaining acyl chain to yield glycerophosphocholine (GPC) .

  • Glycerophosphodiesterases (GDPD5/6): Cleave GPC into glycerol-3-phosphate and free choline, which re-enter the Kennedy pathway for PC synthesis .

Table 2: Enzymes Regulating 1-Palmitoylglycerophosphocholine Metabolism

EnzymeActivitySubstrateProducts
PLA2Hydrolysis of PCPhosphatidylcholine1-Palmitoylglycerophosphocholine
LCATEsterificationPhosphatidylcholine + CholesterolLysoPC + Cholesteryl esters
Lyso-PLA1Hydrolysis of LysoPC1-PalmitoylglycerophosphocholineGPC + Palmitic acid
GDPD5/GDE2Phosphodiesterase activityGPCGlycerol-3-phosphate + Choline

Biological Functions and Signaling Roles

Membrane Remodeling and Lipid Raft Dynamics

As a lysophospholipid, 1-palmitoylglycerophosphocholine alters membrane curvature and facilitates the formation of lipid rafts, which are essential for organizing signaling proteins such as G-protein-coupled receptors (GPCRs) and receptor tyrosine kinases .

Pro-Inflammatory and Immunomodulatory Effects

1-Palmitoylglycerophosphocholine acts as a damage-associated molecular pattern (DAMP), activating Toll-like receptor 4 (TLR4) and inducing pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) . Paradoxically, it also suppresses dendritic cell maturation, suggesting context-dependent immunoregulatory roles .

Cancer-Associated Signaling Pathways

In oncology, 1-palmitoylglycerophosphocholine is linked to:

  • PI3K/AKT/mTOR pathway activation: Promotes cell survival and chemoresistance .

  • Epithelial-mesenchymal transition (EMT): Upregulates mesenchymal markers (e.g., vimentin) via IL-25/BRAF/ERK1/2 signaling .

  • Angiogenesis: Stimulates endothelial cell migration through lysophosphatidic acid (LPA) production .

Analytical Detection Methods

Magnetic Resonance Spectroscopy (MRS)

1-Palmitoylglycerophosphocholine is detectable via:

  • ¹H MRS: Identifies the trimethylamine group of choline at 3.2 ppm .

  • ³¹P MRS: Resolves phosphocholine (PC) and glycerophosphocholine (GPC) signals, enabling quantification in tumors .

Mass Spectrometry (MS)

Liquid chromatography-tandem MS (LC-MS/MS) provides high sensitivity for quantifying LysoPC species in biological fluids, with detection limits as low as 0.1 nM .

Table 3: Comparison of Analytical Techniques

TechniqueAdvantagesLimitations
¹H MRSNon-invasive, in vivo applicabilityLow resolution for overlapping peaks
³¹P MRSDirect detection of GPC/PCRequires high metabolite concentrations
LC-MS/MSHigh sensitivity, specificityDestructive, requires sample prep

Clinical and Therapeutic Implications

Therapeutic Targeting Strategies

  • CHKα inhibitors: Block phosphatidylcholine synthesis, depleting LysoPC pools .

  • PLA2 inhibitors: Dampen pro-inflammatory LysoPC production .

  • GDPD5/6 modulators: Alter GPC/choline ratios to disrupt cancer cell metabolism .

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